2-Amino-4-(ethanesulfonyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-ethylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-2-15(13,14)6-3-4-7(9(11)12)8(10)5-6/h3-5H,2,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCPLEYKENSCKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 4 Ethanesulfonyl Benzoic Acid and Analogous Compounds
Precursor Synthesis and Functional Group Transformations
The successful synthesis of 2-Amino-4-(ethanesulfonyl)benzoic acid is contingent on the strategic application of functional group transformations. This involves the selection of appropriate reactions to introduce each substituent in a controlled manner, considering the directing effects and compatibility of the groups present on the aromatic ring at each stage.
Strategies for Introducing the Ethanesulfonyl Group onto Aromatic Systems
The introduction of an alkylsulfonyl group, such as ethanesulfonyl (-SO₂CH₂CH₃), onto an aromatic ring is typically a multi-step process, as direct electrophilic "alkanesulfonylation" is not a standard reaction. The common strategy begins with the introduction of a sulfur-containing functional group that can be subsequently converted to the desired sulfone.
One primary method is electrophilic sulfonation, which installs a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid (ClSO₃H). masterorganicchemistry.commasterorganicchemistry.comdocbrown.infonumberanalytics.com The latter directly yields a sulfonyl chloride (-SO₂Cl), a versatile intermediate. If a sulfonic acid is formed, it can be converted to the sulfonyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Once the sulfonyl chloride is obtained, several routes can lead to the ethanesulfonyl group. A notable pathway, described in patents for analogous compounds, involves a two-step sequence: google.comgoogle.com
Reaction with Sodium Sulfite (B76179): The sulfonyl chloride is treated with sodium sulfite (Na₂SO₃) to form a sodium sulfinate salt (-SO₂Na).
Ethylation: The sulfinate salt is then alkylated with an ethylating agent, such as diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄), to form the final ethanesulfonyl group.
An alternative approach involves the initial introduction of a thioether linkage. This can be achieved through nucleophilic aromatic substitution (SNAr) on an activated aromatic ring (e.g., containing a nitro group) with sodium ethanethiolate (NaSCH₂CH₃). The resulting ethylthioether (-SCH₂CH₃) is then oxidized to the ethanesulfonyl group using a strong oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). chemicalbook.com
A summary of common reagents for these transformations is presented below.
| Transformation | Starting Group | Reagent(s) | Resulting Group |
| Chlorosulfonation | -H | Chlorosulfonic acid (ClSO₃H) | -SO₂Cl |
| Sulfonation | -H | Fuming Sulfuric Acid (H₂SO₄/SO₃) | -SO₃H |
| Sulfonyl Chloride Formation | -SO₃H | Thionyl chloride (SOCl₂) | -SO₂Cl |
| Sulfinate Formation | -SO₂Cl | Sodium sulfite (Na₂SO₃) | -SO₂Na |
| Ethylation of Sulfinate | -SO₂Na | Diethyl sulfate ((CH₃CH₂)₂SO₄) | -SO₂CH₂CH₃ |
| Thioether Oxidation | -SCH₂CH₃ | Hydrogen peroxide (H₂O₂) | -SO₂CH₂CH₃ |
Amination Reactions in the Context of Benzoic Acid Derivatives
Direct amination of an aromatic C-H bond is challenging and often requires advanced catalytic systems. In the context of synthesizing highly substituted anilines like this compound, the most reliable and widely used method is the reduction of a corresponding nitro (-NO₂) group. wikipedia.org The nitro group can be introduced onto the aromatic ring via electrophilic nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). numberanalytics.comlibretexts.org
The reduction of the nitro group to a primary amine (-NH₂) is a fundamental transformation in organic synthesis. A variety of reagents can accomplish this, and the choice often depends on the presence of other functional groups in the molecule. masterorganicchemistry.com For substrates containing sulfur groups like sulfones, milder reduction conditions are often preferred to avoid side reactions.
Common Reagents for Nitro Group Reduction
| Reagent(s) | Conditions | Notes |
| H₂ gas, Palladium on Carbon (Pd/C) | Catalytic hydrogenation | Highly efficient but can also reduce other functional groups. commonorganicchemistry.com |
| Iron (Fe) powder, in acid (e.g., HCl, Acetic Acid) | Acidic | A classic, cost-effective, and often selective method. masterorganicchemistry.comcommonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | Acidic (HCl) or neutral | A mild reagent, useful for substrates with sensitive functional groups. masterorganicchemistry.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous | Can be used for selective reductions. |
Carboxylic Acid Functionalization Techniques
The carboxylic acid moiety (-COOH) can be introduced through several methods. For the synthetic routes relevant to the target compound, the most common strategy is the oxidation of a benzylic methyl group (-CH₃). organic-chemistry.org Starting materials like substituted toluenes can be converted to the corresponding benzoic acids using strong oxidizing agents. The reaction conditions must be robust, as electron-withdrawing groups (like nitro or sulfonyl groups) on the ring can make the methyl group more resistant to oxidation. google.com
Potassium permanganate (B83412) (KMnO₄), often under basic and heated conditions, is a classic and effective reagent for this transformation. quora.com Other oxidants like sodium dichromate (Na₂Cr₂O₇) in sulfuric acid can also be employed. quora.com
An alternative, though less common for these specific pathways, is the hydrolysis of a benzonitrile (B105546) (-CN) group. A nitrile can be introduced onto the aromatic ring via nucleophilic substitution of a halide using copper(I) cyanide (CuCN), a reaction known as the Rosenmund-von Braun reaction. The nitrile is then hydrolyzed to the carboxylic acid under either acidic or basic conditions. google.com
Multi-Step Synthesis Pathways from Established Starting Materials
The assembly of this compound requires a logical sequence of the aforementioned functional group transformations. The order of reactions is critical to ensure correct regiochemistry, dictated by the directing effects of the substituents.
Routes Involving Ortho-Nitrotoluene and Sulfonation
A plausible synthetic route can be designed starting from ortho-nitrotoluene. This pathway leverages the directing effects of the methyl and nitro groups to install the sulfur functionality at the desired position.
Sulfonation of o-Nitrotoluene : The starting material, o-nitrotoluene, possesses an ortho, para-directing methyl group and a meta-directing nitro group. Both groups direct an incoming electrophile to the 4- and 6-positions. Electrophilic sulfonation with fuming sulfuric acid will thus yield a mixture of products, with 4-sulfonyl-2-nitrotoluene being a significant component due to reduced steric hindrance at the 4-position. docbrown.infogoogle.com
Formation of the Ethanesulfonyl Group : The resulting 4-sulfonic acid-2-nitrotoluene is converted to the corresponding sulfonyl chloride. This intermediate is then transformed into the ethanesulfonyl group via the sodium sulfite and diethyl sulfate sequence as described in section 2.1.1.
Oxidation of the Methyl Group : The methyl group of 4-(ethanesulfonyl)-2-nitrotoluene is oxidized to a carboxylic acid using a potent oxidizing agent like potassium permanganate. This step yields 4-(ethanesulfonyl)-2-nitrobenzoic acid.
Reduction of the Nitro Group : The final step is the reduction of the nitro group to an amine using a suitable reducing agent, such as iron in acetic acid, to furnish the target compound, this compound. commonorganicchemistry.com
Conversion of 4-Ethanesulfonyl-2-nitro-chlorobenzene Intermediates
An alternative strategy involves building the molecule from a halogenated precursor, such as 4-chlorotoluene. This route relies on a combination of electrophilic and nucleophilic substitution reactions.
Nitration of 4-Chlorotoluene : The synthesis begins with the nitration of 4-chlorotoluene. The chloro group is ortho, para-directing, and the methyl group is also ortho, para-directing. Nitration with HNO₃/H₂SO₄ primarily yields 4-chloro-2-nitrotoluene (B43163), as the ortho position to the methyl group (and meta to the chloro group) is activated and sterically accessible. chemicalbook.com
Nucleophilic Substitution to Form a Thioether : The chlorine atom in 4-chloro-2-nitrotoluene is activated towards nucleophilic aromatic substitution by the ortho-nitro group. Reaction with sodium ethanethiolate (NaSEt) displaces the chloride to form 4-(ethylthio)-2-nitrotoluene.
Oxidation to the Sulfone : The thioether is then oxidized to the sulfone, 4-(ethanesulfonyl)-2-nitrotoluene, using an agent like H₂O₂. chemicalbook.com
Oxidation to Carboxylic Acid : The methyl group is subsequently oxidized to a carboxylic acid using KMnO₄ or a similar reagent, yielding 4-(ethanesulfonyl)-2-nitrobenzoic acid. reddit.com
Reduction of the Nitro Group : Finally, reduction of the nitro group provides the desired this compound.
This pathway highlights the versatility of using different starting materials and reaction sequences to achieve the same target molecule, with the choice of route often depending on the availability and cost of the initial precursors.
Advanced Synthetic Approaches and Reaction Optimization
The synthesis of complex aromatic compounds such as this compound requires sophisticated strategies that offer high selectivity and efficiency. Modern organic synthesis has moved beyond classical methods, focusing on advanced approaches that include catalytic reactions for precise molecular editing and the integration of green chemistry principles to ensure sustainability. These methodologies are crucial for optimizing reaction conditions, improving yields, and minimizing environmental impact.
The precise introduction of functional groups onto an aromatic ring, especially in the presence of multiple directing groups like an amino and a carboxylic acid group, presents a significant challenge. Catalytic C-H (carbon-hydrogen) functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, offering pathways to new analogs that are difficult to access through traditional multi-step syntheses.
Transition-metal catalysis, particularly with palladium (Pd) and ruthenium (Ru), enables the direct activation of otherwise inert C-H bonds. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds with high regioselectivity, often dictated by a directing group on the substrate. For instance, in the context of aminobenzoic acid derivatives, the amino or carboxylic acid group could potentially direct a catalyst to a specific ortho-position.
Recent research has demonstrated the utility of this approach in various contexts:
Palladium(II)-Catalyzed C-H Arylation: Researchers have developed methods for the enantioselective α-C–H coupling of various amines with aryl boronic acids using a thioamide directing group. nih.gov This strategy employs chiral phosphoric acids as anionic ligands to achieve high enantioselectivities. nih.gov While applied to saturated aza-heterocycles, the principles of directed C-H activation are applicable to the functionalization of aromatic systems.
Ruthenium(II)-Catalyzed C-H Activation: Ru(II) catalysts have been successfully used for the enantioselective C-H activation and annulation of sulfoximines. nih.gov Utilizing novel chiral binaphthyl monocarboxylic acids as ligands, this method allows for the synthesis of sulfur-stereogenic sulfoximines in high yields and excellent enantioselectivities. nih.gov This highlights the potential for metal-catalyzed C-H functionalization to construct complex sulfur-containing molecules.
Photocatalysis: Decatungstate photocatalysis has been shown to directly convert strong, aliphatic C(sp³)–H bonds into alkyl sulfinic acids, which are precursors to sulfones. This method is atom-economical, utilizing sulfur dioxide as a key reagent for C–S bond formation. nih.gov
These catalytic methods provide a platform for the selective functionalization of aminobenzoic acid scaffolds, enabling the introduction of sulfonyl groups or other functionalities with a high degree of control, which is often difficult to achieve with classical electrophilic aromatic substitution reactions.
| Catalytic System | Reaction Type | Key Advantage | Reference |
|---|---|---|---|
| Palladium(II) with Chiral Phosphoric Acid Ligands | Enantioselective α-C–H Coupling | High enantioselectivity for functionalizing C-H bonds adjacent to amine groups. | nih.gov |
| Ruthenium(II) with Chiral Carboxylic Acid Ligands | Enantioselective C-H Activation/Annulation | Creates sulfur-stereogenic centers with excellent enantioselectivity. | nih.gov |
| Decatungstate Photocatalysis | C(sp³)–H Sulfinylation | Atom-economical C-S bond formation using sulfur dioxide. | nih.gov |
| Bis-oxo Mo(VI) Catalysts | Site-Selective Amide Functionalization | Direct modification of the amide backbone in peptides and natural products. | nih.gov |
The principles of green chemistry are increasingly integral to the development of synthetic routes for pharmaceuticals and fine chemicals. The goal is to minimize the environmental footprint of chemical manufacturing by reducing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of sulfonylated aminobenzoic acids can benefit significantly from these principles.
Sustainable Solvents: A primary focus of green chemistry is the replacement of volatile and toxic organic solvents.
Water: Water is an ideal green solvent due to its safety, availability, and low environmental impact. mdpi.comresearchgate.net Facile and environmentally benign methods for synthesizing sulfonamide and sulfonate derivatives have been developed using water as the solvent at room temperature, often with sodium carbonate as a simple base. mdpi.comresearchgate.netsci-hub.se This approach eliminates the need for expensive and toxic organic solvents and bases. researchgate.net Catalyst-free sulfonylation of activated alkenes has also been achieved efficiently in water. researchgate.net
Deep Eutectic Solvents (DESs): DESs are emerging as a new class of green solvents. mdpi.com They are mixtures of Lewis or Brønsted acids and bases with a melting point lower than the individual components. An efficient multicomponent sulfonylation strategy to synthesize (hetero)aryl sulfones has been developed using a DES as a sustainable and recyclable medium, completely avoiding the use of metal catalysts and volatile organic compounds (VOCs). rsc.org
Atom Economy and Waste Reduction: Synthetic methods are being optimized to maximize the incorporation of all starting materials into the final product, a concept known as atom economy.
Metal-free oxidation of sulfides to sulfones using urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate (B1210297) is an example of a clean conversion that avoids heavy metal waste. researchgate.net
Visible-light-mediated, nickel-catalyzed cross-coupling of arylsulfinates with aryl halides provides an efficient route to sulfones, often with reduced byproducts compared to traditional methods. researchgate.net
Energy Efficiency: Reducing energy consumption involves developing reactions that proceed under milder conditions. Many green synthetic protocols for sulfonamides operate efficiently at room temperature, eliminating the need for heating. mdpi.comresearchgate.netsci-hub.se The use of visible light photocatalysis also represents an energy-efficient strategy for promoting reactions. researchgate.net
By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable, safer, and cost-effective.
| Green Chemistry Principle | Method/Approach | Benefits | Reference |
|---|---|---|---|
| Use of Green Solvents | Reaction in water with Na₂CO₃ as a base. | Eliminates toxic organic solvents; safe; low cost. | mdpi.comresearchgate.netsci-hub.se |
| Use of Green Solvents | Multicomponent sulfonylation in Deep Eutectic Solvents (DESs). | Avoids metal catalysts and VOCs; recyclable and biodegradable medium. | rsc.org |
| Waste Reduction | Metal-free oxidation of sulfides to sulfones. | Avoids heavy metal waste; clean conversion. | researchgate.net |
| Energy Efficiency | Synthesis at ambient temperature. | Reduces energy consumption required for heating. | mdpi.comsci-hub.se |
Computational and Theoretical Investigations of 2 Amino 4 Ethanesulfonyl Benzoic Acid
Quantum Chemical Studies for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which in turn dictate the molecule's reactivity and physical properties.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. This process involves calculating the molecule's electron density to find the lowest energy arrangement of its atoms. The resulting optimized geometry provides crucial data such as bond lengths, bond angles, and dihedral angles. For a molecule like 2-Amino-4-(ethanesulfonyl)benzoic acid, DFT calculations would precisely define the spatial relationship between the benzoic acid core, the amino group, and the ethanesulfonyl substituent. This structural information is the foundation for all further computational analysis.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. thaiscience.info An FMO analysis of this compound would identify the regions of the molecule most likely to be involved in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate different regions of electrostatic potential: red typically signifies areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, an MEP map would highlight the electrophilic and nucleophilic sites, providing insights into its intermolecular interactions and potential binding behavior.
Spectroscopic Property Prediction and Correlation
Computational methods can also predict the spectroscopic signatures of a molecule, such as its infrared, Raman, and nuclear magnetic resonance spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.
Theoretical Infrared and Raman Vibrational Spectroscopy
Theoretical calculations, often using DFT, can predict the vibrational frequencies of a molecule's chemical bonds. These calculated frequencies correspond to the absorption peaks observed in experimental Infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule. For this compound, theoretical vibrational spectroscopy would help to identify the characteristic frequencies associated with the N-H bonds of the amino group, the C=O and O-H bonds of the carboxylic acid, and the S=O bonds of the ethanesulfonyl group.
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic environments of atomic nuclei, such as ¹H and ¹³C. Computational methods can predict the NMR chemical shifts of these nuclei. A strong correlation between the calculated and experimentally measured chemical shifts serves as a robust confirmation of the proposed molecular structure. Theoretical NMR calculations for this compound would provide a predicted spectrum that could be compared with experimental data to verify its structural integrity.
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Extensive searches for computational and theoretical investigations, including electronic absorption (UV-Vis) spectral simulations, molecular dynamics and conformational analysis, and in silico docking studies, yielded no specific research findings for this particular molecule. The scientific literature does not appear to contain the necessary data to fulfill the requirements of the requested article structure.
Advanced Applications and Functionalization Research of 2 Amino 4 Ethanesulfonyl Benzoic Acid
Role as a Chemical Building Block in Complex Molecule Synthesis
The strategic positioning of the reactive sites on the benzene (B151609) ring makes 2-amino-4-(ethanesulfonyl)benzoic acid a valuable starting material for the construction of more complex molecular architectures.
The nucleophilic character of the primary amino group allows for a range of derivatization reactions. One of the most common transformations is the formation of amides through reaction with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. For instance, the reaction with acetyl chloride in the presence of a base would yield N-acetyl-2-amino-4-(ethanesulfonyl)benzoic acid. Similarly, coupling with another carboxylic acid using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) would produce the corresponding amide.
The amino group can also undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the removal of water. The formation of imines introduces a C=N double bond, which can be further reduced to a secondary amine if desired.
Table 1: Examples of Derivatization Reactions of the Amino Group
| Reactant | Reagent/Conditions | Product |
|---|---|---|
| Acetyl chloride | Pyridine | N-(4-(ethanesulfonyl)-2-carboxyphenyl)acetamide |
| Benzaldehyde | Acid catalyst, heat | 2-((benzylideneamino)-4-(ethanesulfonyl)benzoic acid |
| 4-Nitrobenzoic acid | EDC, DMAP | 2-(4-nitrobenzamido)-4-(ethanesulfonyl)benzoic acid |
The carboxylic acid functionality is readily converted into esters and amides, providing another avenue for molecular elaboration. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in a process known as Fischer-Speier esterification. researchgate.netlibretexts.org For example, treatment with ethanol (B145695) and a catalytic amount of sulfuric acid would yield ethyl 2-amino-4-(ethanesulfonyl)benzoate. researchgate.net
Amidation of the carboxyl group can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using various coupling agents. lookchemmall.comresearchgate.netnih.govnih.govrsc.org
Table 2: Examples of Derivatization Reactions of the Carboxyl Group
| Reactant | Reagent/Conditions | Product |
|---|---|---|
| Methanol | H₂SO₄ (catalytic), heat | Methyl 2-amino-4-(ethanesulfonyl)benzoate |
| Thionyl chloride, then Ammonia | 1. SOCl₂ 2. NH₃ | 2-Amino-4-(ethanesulfonyl)benzamide |
| Aniline | HBTU, DIPEA | 2-Amino-4-(ethanesulfonyl)-N-phenylbenzamide |
Exploration in Medicinal Chemistry Research and Drug Design Principles
The structural features of this compound make it an interesting scaffold for medicinal chemistry research. The arrangement of a hydrogen bond donor (amino group), a hydrogen bond acceptor (sulfonyl group), and an acidic/anionic center (carboxyl group) provides multiple points of interaction with biological targets.
Structure-activity relationship (SAR) studies of substituted benzoic acids are a cornerstone of medicinal chemistry. acs.orgicm.edu.pliomcworld.com For a hypothetical series of analogs based on this compound, several key structural features would be systematically varied to understand their impact on biological activity.
The Carboxyl Group: The acidic nature of the carboxyl group is often crucial for interaction with biological targets. It can be converted to esters or amides to probe the necessity of the acidic proton. Bioisosteric replacement with groups like tetrazoles can also be explored. acs.org
The Ethanesulfonyl Group: As a potent electron-withdrawing group, the ethanesulfonyl moiety influences the acidity of the carboxylic acid and the basicity of the amino group. youtube.com Its size and hydrogen bond accepting capability can be modified by replacing it with other sulfonyl derivatives (e.g., methylsulfonyl, phenylsulfonyl) or other electron-withdrawing groups (e.g., nitro, cyano) to evaluate the electronic and steric requirements for activity. nih.gov
Table 3: Hypothetical SAR Exploration of this compound Analogs
| Position of Modification | Type of Modification | Potential Impact on Properties |
|---|---|---|
| Amino Group (Position 2) | Acylation (Amide formation) | Decreased basicity, altered H-bonding |
| Alkylation (Secondary/Tertiary amine) | Increased steric bulk, altered basicity | |
| Carboxyl Group (Position 1) | Esterification | Loss of acidic character, increased lipophilicity |
| Amidation | Neutralization of charge, increased H-bonding potential | |
| Bioisosteric replacement (e.g., Tetrazole) | Maintains acidic nature with different spatial arrangement | |
| Ethanesulfonyl Group (Position 4) | Variation of alkyl chain | Altered lipophilicity and steric profile |
| Replacement with other EWGs | Modified electronic properties of the ring |
The design of analogs of this compound would be guided by the principles of molecular modification to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netbiomedres.us This could involve several strategies:
Scaffold Hopping: The central phenyl ring could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore different spatial arrangements of the key functional groups.
Fragment-Based Growth: Using the core structure as a starting point, additional functional groups could be introduced at the remaining open positions on the benzene ring to probe for new interactions with a target protein.
Conformational Restriction: Introducing cyclic structures or rigid linkers could lock the molecule into a specific conformation that is more favorable for binding to a biological target. For example, the amino and carboxyl groups could be incorporated into a lactam ring.
The sulfonyl group, in particular, is a key feature in the design of many therapeutic agents due to its chemical stability and ability to form hydrogen bonds. nih.govresearchgate.net Analogs could be designed where the ethanesulfonyl group is positioned differently on the ring to optimize interactions within a protein's binding site. The design of such analogs would leverage computational modeling and a deep understanding of the target's structure to guide synthetic efforts.
Use as a Core Scaffold for the Development of Novel Pharmaceutical Leads
The molecular architecture of this compound, featuring an aminobenzoic acid backbone functionalized with a reactive sulfonyl group, presents a versatile scaffold for medicinal chemistry. While comprehensive studies on this exact compound are limited, the therapeutic successes of structurally related molecules underscore its potential. The aminosulfonylbenzoic acid framework is a key feature in a number of biologically active compounds, suggesting that this compound could serve as a valuable starting point for the development of new pharmaceutical leads.
For instance, the closely related compound, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, is a crucial intermediate in the synthesis of Amisulpride, an antipsychotic medication. google.com This highlights the significance of the aminosulfonylbenzoic acid core in creating compounds that interact with biological systems. Furthermore, a patent for a series of aminosulfonylbenzoic acid derivatives has described their potential antiviral activities, particularly against RNA viruses. google.comgoogle.com Research into other benzoic acid derivatives, such as Benzoic acid, 2-(((4-methylphenyl)sulfonyl)amino)-, has indicated potential applications in treating inflammatory diseases. ontosight.aiontosight.ai Derivatives of 2-aminobenzoic acid have also been synthesized and investigated as potent anti-inflammatory and analgesic agents. nih.gov
These examples strongly suggest that the this compound scaffold could be a promising foundation for new drug discovery efforts. The presence of the amino, carboxylic acid, and ethysulfonyl groups provides multiple points for chemical modification, allowing for the creation of a diverse library of compounds to be screened for various biological activities.
Table 1: Examples of Biologically Active Aminosulfonylbenzoic Acid Derivatives
| Compound Name | Therapeutic Area | Reference |
|---|---|---|
| Amisulpride (synthesized from a related intermediate) | Antipsychotic | google.com |
| Various Aminosulfonylbenzoic acid derivatives | Antiviral | google.comgoogle.com |
| Benzoic acid, 2-(((4-methylphenyl)sulfonyl)amino)- | Anti-inflammatory | ontosight.aiontosight.ai |
Contribution to Materials Science and Dye Chemistry Research
The unique combination of functional groups in this compound also positions it as a compound of interest in materials science and dye chemistry.
Integration into Functional Polymers and Coatings
While specific research on incorporating this compound into polymers and coatings is not yet prevalent, the characteristics of its functional groups suggest significant potential. The amino and carboxylic acid moieties are readily polymerizable, allowing for the integration of the ethysulfonyl group into a polymer backbone. This could lead to the development of functional polymers with tailored properties. For example, polymers containing sulfonic acid groups are known for their use in creating films and fibers with a high degree of whiteness and an affinity for basic dyes. google.com
The development of synthetic absorbable polymers from functionalized amino acids is an area of active research, with applications in controlled drug delivery, regenerative medicine, and medical device coatings. bezwadabiomedical.com The structure of this compound aligns with the foundational principles of these advanced materials.
Design of Chromophores and Dye Precursors
In the realm of dye chemistry, the aromatic amine structure of this compound makes it a candidate as a dye precursor. Aromatic amines are fundamental building blocks in the synthesis of azo dyes. unb.ca The general class of acid dyes, which are water-soluble and can be fixed to fibers, are often synthesized from aminosulfonic acids. sciencepublishinggroup.comresearchgate.net The synthesis of acid dyes from 1-amino-2-naphthol-4-sulphonic acid demonstrates a common pathway where an aminosulfonic acid is diazotized and coupled with other aromatic compounds to produce a range of colors. sciencepublishinggroup.comresearchgate.net
The presence of the ethysulfonyl group in this compound could influence the final properties of a dye, such as its color, fastness, and solubility. The design and synthesis of novel chromophores with enhanced electro-optic activities is an area of advanced research, and the introduction of various functional groups onto aromatic backbones is a key strategy. rsc.org
Research into Agrochemical Intermediates
The structural similarities between this compound and known agrochemical compounds or their metabolites suggest a potential role in this sector. The methyl analog, 2-amino-4-methylsulfonylbenzoic acid, is recognized as an environmental transformation product of the herbicide Mesotrione. nih.gov This connection, though indirect, establishes the relevance of the 2-amino-4-sulfonylbenzoic acid scaffold in an agricultural context.
The synthesis of intermediates for herbicides often involves compounds with similar functionalities. For example, 2-chloro-4-(methylsulfonyl)benzoic acid is an important intermediate for the herbicide Tembotrione. google.com The synthesis of such molecules can be complex, and research into new pathways and intermediates is ongoing. Given its structure, this compound could potentially be explored as a novel intermediate in the synthesis of new active ingredients for crop protection.
Analytical Characterization and Methodological Advancements for 2 Amino 4 Ethanesulfonyl Benzoic Acid
Chromatographic Separation and Purity Assessment
Chromatographic methods are fundamental for separating 2-Amino-4-(ethanesulfonyl)benzoic acid from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) is the primary technique for non-volatile compounds, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for volatile derivatives.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
A robust reverse-phase HPLC (RP-HPLC) method is essential for the routine analysis and quality control of this compound. Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve efficient separation from any process-related impurities or degradation products. researchgate.netpensoft.net
The validation of the analytical method is performed according to established guidelines to ensure its reliability, accuracy, and precision. wu.ac.thnih.govthaiscience.info A typical C18 column is effective for separating the polar analyte from non-polar impurities. pensoft.net The mobile phase often consists of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode. pensoft.netsielc.com UV detection is suitable due to the chromophoric nature of the benzoic acid ring system.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Expected Retention Time | ~7.5 min |
Method validation would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. Linearity is typically established across a concentration range, yielding a high correlation coefficient (r² > 0.999). thaiscience.info Accuracy is often confirmed by spike recovery studies, with recovery rates between 98-102% being ideal.
Table 2: Example of HPLC Validation Data Summary
| Validation Parameter | Typical Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio > 10 | 0.15 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Due to its low volatility and polar functional groups (carboxylic acid and amine), this compound is not directly suitable for GC-MS analysis. nih.gov Therefore, a derivatization step is required to convert the non-volatile analyte into a thermally stable and volatile compound. mdpi.com
A common two-step derivatization procedure involves:
Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) to reduce its polarity. mdpi.com
Acylation/Silylation: The amino group is derivatized, for instance, by acylation using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or by silylation with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net
This process yields a derivative that can be readily analyzed by GC-MS, allowing for the separation of volatile impurities and providing mass spectral data for confirmation. researchgate.netresearchgate.net The mass spectrum of the derivative would exhibit a characteristic molecular ion peak and specific fragmentation patterns that can be used for identification.
Table 3: Predicted GC-MS Data for a Derivatized Analyte (e.g., TMS Derivative)
| Parameter | Description |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Molecular Ion [M]⁺ | m/z corresponding to the tris-TMS derivative |
| Key Fragmentation Ions | Fragments from loss of methyl groups (-15), TMS groups (-73), and cleavage of the ethansulfonyl side chain. |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. NMR provides detailed information about the carbon-hydrogen framework, FTIR identifies functional groups, and UV-Vis spectroscopy reveals electronic transitions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)
NMR spectroscopy is the most powerful tool for unambiguous structural elucidation.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals include those for the aromatic protons, the protons of the ethyl group in the ethanesulfonyl moiety, and exchangeable protons from the amino and carboxylic acid groups. spectrabase.comchemicalbook.com The aromatic protons would appear as a distinct splitting pattern (e.g., doublet, doublet of doublets) based on their coupling. researchgate.net
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the carbons of the ethyl group. researchgate.net
2D NMR: Two-dimensional techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of signals. hmdb.ca
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | ~1.1 (triplet) | ~7 |
| CH₂ (ethyl) | ~3.3 (quartet) | ~53 |
| Aromatic CH | 7.0 - 8.0 (multiplets) | 110 - 150 |
| NH₂ | ~6.5 (broad singlet) | - |
| COOH | ~13.0 (broad singlet) | ~168 |
| C-NH₂ | - | ~152 |
| C-SO₂ | - | ~135 |
| C-COOH | - | ~115 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. docbrown.info The spectrum of this compound would be expected to show distinct absorption bands corresponding to the N-H, O-H, C=O, S=O, and aromatic C-H bonds. researchgate.netmdpi.comsemanticscholar.orgnih.gov
Table 5: Characteristic FTIR Absorption Frequencies
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (broad) | 2500 - 3300 |
| Amine | N-H stretch | 3300 - 3500 |
| Carboxylic Acid | C=O stretch | 1680 - 1710 |
| Amine | N-H bend | 1550 - 1650 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Sulfonyl | S=O asymmetric stretch | 1300 - 1350 |
| Sulfonyl | S=O symmetric stretch | 1120 - 1160 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule. libretexts.org The benzene (B151609) ring in this compound is a chromophore. The amino (-NH₂) and ethanesulfonyl (-SO₂Et) groups act as auxochromes, modifying the absorption maxima (λmax) and intensity. researchgate.net The electronic transitions are typically π → π* transitions within the aromatic ring. researchgate.netnih.gov The spectrum is usually recorded in a solvent such as ethanol (B145695) or methanol.
Table 6: Expected UV-Vis Absorption Data in Ethanol
| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| π → π (B-band) | ~250 - 270 | High |
| π → π (E-band) | ~210 - 230 | Very High |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, detailed information about the molecule can be obtained.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for determining the accurate molecular mass of this compound. This technique provides a highly precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the compound. The theoretical monoisotopic mass of this compound (C₉H₁₁NO₄S) is calculated to be approximately 229.0412 Da. HRMS analysis would be expected to yield an experimental mass value very close to this theoretical calculation, typically within a few parts per million (ppm), thus confirming the elemental composition.
Table 1: Theoretical Isotopic Distribution for this compound (C₉H₁₁NO₄S)
| Mass (Da) | Relative Abundance (%) |
|---|---|
| 229.0412 | 100.00 |
| 230.0446 | 10.37 |
| 231.0383 | 4.86 |
| 231.0480 | 1.12 |
This table represents the theoretical isotopic pattern, which can be compared with experimental HRMS data for verification of the elemental formula.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is employed to further confirm the structure of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of the atoms within the molecule.
Based on the structure of this compound, several characteristic fragmentation pathways can be predicted. The molecule contains a benzoic acid moiety, an amino group, and an ethanesulfonyl group, each contributing to a unique fragmentation signature.
Predicted Fragmentation Pathways:
Loss of water (H₂O): A common fragmentation for carboxylic acids, resulting in a fragment ion with a mass loss of 18 Da.
Loss of carbon monoxide (CO): Following the loss of water, the subsequent loss of CO (28 Da) is also a characteristic fragmentation of benzoic acids.
Loss of the ethyl group (C₂H₅): Cleavage of the sulfur-carbon bond in the ethanesulfonyl group can lead to the loss of an ethyl radical, resulting in a significant fragment.
Loss of sulfur dioxide (SO₂): The sulfonyl group can be eliminated as SO₂, a mass loss of 64 Da.
Cleavage of the C-S bond: The bond between the benzene ring and the sulfur atom can cleave, leading to fragments representing the substituted benzene ring and the ethanesulfonyl moiety.
Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound [M+H]⁺
| Predicted m/z | Proposed Lost Neutral Fragment | Proposed Ion Structure |
|---|---|---|
| 212.04 | H₂O | Ion resulting from water loss from the carboxylic acid group. |
| 200.02 | C₂H₅ | Ion from the loss of the ethyl group from the sulfonyl moiety. |
| 184.03 | H₂O + CO | Ion resulting from sequential loss of water and carbon monoxide. |
| 165.01 | SO₂ + H₂O | Ion from the loss of sulfur dioxide and water. |
This table is based on theoretical fragmentation patterns and serves as a guide for interpreting experimental MS/MS data.
Elemental Analysis and Micro-Analytical Techniques
Elemental analysis provides quantitative information about the percentage composition of elements within the compound, serving as a fundamental method for confirming its empirical and molecular formula. For this compound (C₉H₁₁NO₄S), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 47.15 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 4.84 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.11 |
| Oxygen | O | 15.999 | 4 | 63.996 | 27.92 |
| Sulfur | S | 32.065 | 1 | 32.065 | 14.00 |
| Total | | | | 229.255 | 100.00 |
Micro-analytical techniques are employed to experimentally determine these percentages from a small sample of the compound. Combustion analysis is a common method used for the determination of carbon, hydrogen, nitrogen, and sulfur. In this technique, the sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂, and SO₂) are quantitatively measured. The results of such an analysis on a pure sample of this compound are expected to be in close agreement with the theoretical values presented in Table 3.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Catalytic Systems
The efficient and sustainable synthesis of 2-Amino-4-(ethanesulfonyl)benzoic acid and its derivatives is a foundational aspect of future research. While classical synthetic routes may exist, the exploration of novel pathways and advanced catalytic systems is crucial for improving yield, reducing environmental impact, and accessing a wider range of structural analogues.
Future synthetic research could focus on several key areas:
Late-Stage C-H Functionalization: Traditional syntheses often involve multi-step processes with protecting groups. Modern approaches, such as transition-metal-catalyzed C-H activation, offer a more direct method for introducing the amino and ethanesulfonyl groups onto a benzoic acid scaffold. Research into iridium or palladium-catalyzed C-H amination and sulfonylation could provide more efficient and atom-economical routes.
Novel Catalytic Systems: The development of novel catalysts is paramount. This includes exploring non-precious metal catalysts (e.g., copper, iron) to reduce costs and environmental concerns. Furthermore, the design of ligands that can precisely control the regioselectivity of the amination and sulfonylation reactions on the benzoic acid ring will be a significant area of investigation.
Flow Chemistry and Process Optimization: For industrial-scale production, moving from batch to continuous flow synthesis offers numerous advantages, including improved safety, better heat and mass transfer, and higher reproducibility. Future work should explore the adaptation of synthetic routes for this compound to flow chemistry platforms.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Late-Stage C-H Functionalization | Increased efficiency, reduced step-count | Development of selective catalysts (e.g., Iridium, Palladium) |
| Novel Catalytic Systems | Lower cost, reduced environmental impact | Exploration of earth-abundant metal catalysts and ligand design |
| Flow Chemistry | Improved safety, scalability, and consistency | Process optimization and reactor design |
Development of Advanced Analytical Techniques for Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its application. The development and application of advanced analytical techniques will be crucial for its detailed characterization, including the identification of impurities and the study of its behavior in different environments.
Future analytical research directions include:
High-Resolution Mass Spectrometry (HRMS): Techniques such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry will be invaluable for the precise mass determination and structural elucidation of the compound and its potential metabolites or degradation products.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be essential for unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the aromatic ring. Solid-state NMR could also be employed to study the compound in its crystalline form.
Crystallographic Studies: Single-crystal X-ray diffraction will provide definitive information on the three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. This is particularly important for understanding its physical properties and for computational modeling.
Chromatographic Methods: The development of robust high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods, coupled with various detectors (e.g., diode array, mass spectrometry), will be necessary for purity assessment and quantification in various matrices.
| Analytical Technique | Information Gained | Future Research Focus |
| High-Resolution Mass Spectrometry | Precise mass, elemental composition, fragmentation patterns | Metabolite and degradation product identification |
| Advanced NMR Spectroscopy | Unambiguous structural confirmation | Conformational analysis in solution and solid state |
| X-ray Crystallography | Definitive 3D structure, intermolecular interactions | Polymorphism and co-crystal screening |
| Advanced Chromatography | Purity, quantification, separation of related substances | Method development for complex matrices |
Computational Chemistry-Driven Drug Discovery and Material Design
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and design of new drugs and materials. For this compound, in silico methods can be used to predict its properties and guide experimental work.
Key areas for future computational research include:
Molecular Docking and Virtual Screening: The 3D structure of this compound can be used as a scaffold for virtual screening against various biological targets. Molecular docking studies can predict the binding affinity and mode of interaction with proteins, helping to identify potential therapeutic applications.
Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. This can aid in the interpretation of experimental data and the design of derivatives with tailored electronic properties.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with biological macromolecules or materials over time. This can be particularly useful for studying its stability and conformational flexibility in different environments.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of derivatives of this compound, QSAR models can be developed to correlate chemical structure with biological activity or physical properties. These models can then be used to predict the properties of new, unsynthesized compounds.
| Computational Method | Application | Future Research Goal |
| Molecular Docking | Prediction of protein-ligand interactions | Identification of potential biological targets |
| Quantum Mechanics (DFT) | Electronic structure and reactivity analysis | Design of derivatives with specific electronic properties |
| Molecular Dynamics | Simulation of dynamic behavior | Understanding conformational changes and binding stability |
| QSAR | Correlation of structure with activity/property | Predictive modeling for novel compound design |
Interdisciplinary Research Collaborations and Applications in Emerging Fields
The full potential of this compound is most likely to be realized through interdisciplinary collaborations. Its unique combination of functional groups opens up possibilities for applications in a variety of emerging scientific fields.
Future interdisciplinary research could explore:
Medicinal Chemistry and Pharmacology: Collaboration with biologists and pharmacologists could lead to the development of new therapeutic agents. For instance, the sulfonamide group is a well-known pharmacophore in antibacterial and anticancer drugs. The aminobenzoic acid moiety is also present in a number of biologically active compounds.
Materials Science and Engineering: The compound could serve as a monomer or building block for the synthesis of novel polymers with interesting thermal, optical, or electronic properties. The presence of both an amine and a carboxylic acid allows for polymerization, while the sulfonyl group can influence material properties.
Chemical Biology: The development of fluorescent probes or chemical tools based on the this compound scaffold could aid in the study of biological processes.
Environmental Science: Given that related compounds are used in various industrial applications, research into the environmental fate and potential for bioremediation of this compound could be an important area of study.
| Interdisciplinary Field | Potential Application | Collaborative Research Focus |
| Medicinal Chemistry | Development of new drugs (e.g., antibacterial, anticancer) | Synthesis and biological evaluation of derivatives |
| Materials Science | Creation of novel polymers and functional materials | Investigation of polymerization and material properties |
| Chemical Biology | Design of molecular probes and research tools | Synthesis of labeled compounds for biological imaging |
| Environmental Science | Assessment of environmental impact and degradation pathways | Ecotoxicology and bioremediation studies |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-Amino-4-(ethanesulfonyl)benzoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : A key approach involves reducing a nitro precursor (e.g., 4-(ethanesulfonyl)-2-nitrobenzoic acid) using catalytic hydrogenation or metal-acid systems. For example, palladium on carbon (Pd/C) under hydrogen gas at 50–60°C achieves selective reduction of the nitro group while preserving the sulfonyl and carboxylic acid moieties . Purification via recrystallization in ethanol/water mixtures improves yield (typically >75%). Optimization includes adjusting pH (6–7) to prevent side reactions and monitoring reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane, 1:1).
Q. How is the crystal structure of this compound determined, and what software is critical for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is standard. Crystals are grown by slow evaporation of a DMSO/water solution. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution datasets. The SHELX suite (SHELXL for refinement) is used to solve the structure, leveraging iterative least-squares cycles to minimize R-factors (<0.05). Hydrogen bonding networks (e.g., N–H⋯O and O–H⋯O interactions) are analyzed using Mercury software .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Overlapping signals in NMR (e.g., aromatic protons or carbons) are common. For ¹H-NMR, 2D-COSY and HSQC experiments differentiate coupled protons, while ¹³C-DEPT clarifies quaternary carbons. In cases of unresolved signals (e.g., aromatic C4 and C6 carbons at 171.4–173.0 ppm), deuteration or variable-temperature NMR (VT-NMR) at 298–318 K can enhance resolution . Mass spectrometry (HRMS-ESI) confirms molecular ions ([M+H]⁺ calc. 244.07 for C₉H₁₁NO₄S).
Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?
- Methodological Answer : Reverse-phase HPLC with fluorescence detection is optimal. A C18 column (5 µm, 250 × 4.6 mm) and mobile phase (0.1% formic acid in water/acetonitrile, 70:30) at 1.0 mL/min achieve baseline separation. Post-column derivatization with o-phthalaldehyde (OPA) enhances sensitivity for amino-group-containing impurities (LOD: 0.1 ppm). For sulfonyl-containing byproducts, LC-MS/MS in MRM mode (Q1/Q3: 244→152) quantifies residuals .
Q. How does the sulfonyl group’s position and substituent length (e.g., methyl vs. ethyl) influence biological activity?
- Methodological Answer : Comparative studies of analogs (e.g., 2-Amino-4-(methylsulfonyl)benzoic acid vs. ethanesulfonyl derivatives) reveal substituent-dependent receptor binding. Methylsulfonyl groups exhibit higher electronegativity, enhancing hydrogen-bond acceptor capacity (logP ~1.2 vs. 1.8 for ethyl). In enzyme inhibition assays (IC₅₀), ethyl derivatives show 20% lower potency against COX-2, likely due to steric hindrance. Molecular docking (AutoDock Vina) correlates these trends with binding pocket occupancy .
Key Notes
- Structural Analogues : Ethanesulfonyl derivatives require tailored synthetic protocols compared to methylsulfonyl analogs due to steric and electronic differences.
- Advanced Tools : SHELX (crystallography), AutoDock Vina (docking), and VT-NMR (spectral resolution) are critical for rigorous analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
